Ethyl 5-amino-2-(phenylsulfanyl)benzoate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 5-amino-2-(phenylsulfanyl)benzoate is C15H15NO2S . It has a molecular weight of 273.36 .Physical And Chemical Properties Analysis
Ethyl 5-amino-2-(phenylsulfanyl)benzoate is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found .Scientific Research Applications
Synthesis and Pharmacological Potential
Ethyl 5-amino-2-(phenylsulfanyl)benzoate serves as a precursor in the synthesis of various pharmacologically active compounds. For instance, its derivative, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, has shown significant analgesic and anti-inflammatory activities, with only mild ulcerogenic potential compared to indomethacin, suggesting its potential as a lead molecule for developing novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Anti-Juvenile Hormone Activity
Another application of ethyl 5-amino-2-(phenylsulfanyl)benzoate derivatives is in the field of agricultural chemistry, where ethyl 4-(2-aryloxyhexyloxy)benzoates, prepared from similar compounds, have been tested for their ability to induce precocious metamorphosis in larvae of the silkworm, demonstrating activity comparable to known anti-JH agents. This suggests their potential use in controlling pest populations in agriculture (Furuta et al., 2006).
Mercury Sensing in Water
Ethyl 5-amino-2-(phenylsulfanyl)benzoate derivatives have also been explored for environmental applications, such as the synthesis of red-emitting sensors for mercuric ion detection in water. These sensors are designed to afford both turn-on and single-excitation dual-emission ratiometric Hg(II) detection in aqueous solution, showcasing specificity for Hg(II) over other metal ions, and demonstrating potential utility for the detection of mercury in natural water samples (Nolan & Lippard, 2007).
Chemotherapeutic Research
In the realm of chemotherapeutic research, ethyl 5-amino-2-(phenylsulfanyl)benzoate derivatives have been investigated for their potential as cancer chemopreventive agents. For example, GT-094, containing an NSAID and NO moieties along with a disulfide pharmacophore, has been studied for its effects and mechanism of action in colon cancer cells, indicating its ability to inhibit cell proliferation and induce apoptosis. This is mediated through the activation of a reactive oxygen species-microRNA-27a: ZBTB10-Specificity Protein pathway, offering insights into novel pathways for cancer treatment (Pathi et al., 2010).
properties
IUPAC Name |
ethyl 5-amino-2-phenylsulfanylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-2-18-15(17)13-10-11(16)8-9-14(13)19-12-6-4-3-5-7-12/h3-10H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERDZAGDSCJEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-2-(phenylsulfanyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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